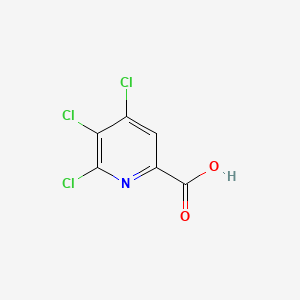

2-Pyridinecarboxylic acid, 4,5,6-trichloro-

Overview

Description

2-Pyridinecarboxylic acid, 4,5,6-trichloro- is a chlorinated derivative of picolinic acid. It is known for its use as a systemic herbicide, commonly referred to as picloram. This compound is effective in controlling a wide range of broad-leaved weeds and woody plants, making it valuable in agricultural and environmental management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridinecarboxylic acid, 4,5,6-trichloro- typically involves the chlorination of picolinic acid. The reaction conditions often include the use of chlorine gas in the presence of a suitable solvent and catalyst to achieve the desired chlorination at the 4, 5, and 6 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinecarboxylic acid, 4,5,6-trichloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2-Pyridinecarboxylic acid, 4,5,6-trichloro- has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

Biology: The compound’s herbicidal properties are studied for their effects on plant physiology and ecology.

Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-pyridinecarboxylic acid, 4,5,6-trichloro- involves its role as an auxin mimic. It disrupts normal plant growth by mimicking natural plant hormones, leading to uncontrolled and disorganized growth. This ultimately causes the death of susceptible plants. The compound targets specific molecular pathways involved in plant growth regulation .

Comparison with Similar Compounds

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- 3,5,6-Trichloro-2-pyridinol

- 4-Amino-3,5,6-trichloropicolinic acid

Comparison: 2-Pyridinecarboxylic acid, 4,5,6-trichloro- is unique due to its specific chlorination pattern and its effectiveness as a systemic herbicide. Compared to 2,4-D, it has a broader spectrum of activity against woody plants and certain herbaceous weeds. Its persistence in the environment and ability to be absorbed through roots and foliage make it particularly effective in long-term weed management .

Biological Activity

2-Pyridinecarboxylic acid, 4,5,6-trichloro-, commonly known as Picloram, is a synthetic herbicide that functions primarily as a growth regulator in plants. Its biological activity is characterized by its ability to mimic natural plant hormones, specifically auxins, leading to uncontrolled growth and eventual plant death. This article provides a detailed examination of the biological activity of Picloram, including its mechanisms of action, toxicity profiles, environmental persistence, and relevant case studies.

Picloram acts as an auxin mimic , leading to disorganized growth in susceptible plants. The compound primarily affects broadleaf weeds and woody plants by:

- Cell Wall Acidification : Picloram is believed to acidify the cell wall, which loosens it and promotes cell elongation.

- RNA and Protein Synthesis : At low concentrations, it stimulates RNA, DNA, and protein synthesis, resulting in uncontrolled cell division.

- Vascular Tissue Destruction : High concentrations can inhibit cell division and lead to vascular tissue damage .

| Mechanism | Description |

|---|---|

| Auxin Mimicry | Mimics natural plant hormones (auxins) |

| Cell Wall Acidification | Loosens cell walls for elongation |

| Stimulates Synthesis | Enhances RNA/DNA/protein synthesis |

| Vascular Damage | Causes destruction of vascular tissues |

Toxicity Profiles

The toxicity of Picloram varies across species:

- Mammals : The oral LD50 for rats is greater than 5,000 mg/kg, indicating low acute toxicity .

- Aquatic Life : It has been shown to have low toxicity to aquatic organisms; for example, the LC50 for bluegill sunfish is over 14.5 mg/L .

- Soil Microbes : While Picloram has little effect on certain soil microbes like Erwinia carotovora, it inhibits the growth of Pseudomonas fluorescens by approximately 28.8% .

Table 2: Toxicity Summary

| Organism Type | Measurement Type | Value | Toxicity Level |

|---|---|---|---|

| Rats | Oral LD50 | >5,000 mg/kg | Low |

| Bluegill Sunfish | LC50 | >14.5 mg/L | Low |

| Soil Microbe | Growth Inhibition | 28.8% inhibition | Moderate |

Environmental Persistence

Picloram is notable for its environmental persistence:

- Soil Half-life : The half-life can range from one month to several years depending on soil conditions and microbial activity.

- Degradation Pathways : It primarily degrades through microbial metabolism but can also be broken down by sunlight when exposed directly .

- Mobility : Due to its low sorption potential with soil particles, Picloram can be highly mobile in the environment .

Table 3: Environmental Persistence Data

| Parameter | Value |

|---|---|

| Soil Half-life | 1 month to several years |

| Primary Degradation | Microbial metabolism |

| Mobility Potential | High |

Case Study 1: Impact on Non-target Species

A study evaluated the effects of Picloram on non-target species such as Daphnia magna, revealing an LC50 (48 hours) of 68.3 mg/L. This finding supports the classification of Picloram as having low toxicity to aquatic invertebrates when used as directed .

Case Study 2: Herbicide Efficacy

In a controlled trial assessing herbicide efficacy against leafy spurge (a problematic weed), Picloram demonstrated significant effectiveness in controlling growth compared to other herbicides. The trial highlighted its ability to suppress not only target species but also some non-target broadleaf plants under specific conditions .

Properties

IUPAC Name |

4,5,6-trichloropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-3(6(11)12)10-5(9)4(2)8/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGHJAGVMNLDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(=O)O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889189 | |

| Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496849-77-5 | |

| Record name | 4,5,6-Trichloro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496849-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496849775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6-trichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.270.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.